N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyrimidine ring, with an acetamide group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a cyclization reaction involving a β-keto ester and a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Attachment of the Fluorophenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and properties.
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its interaction with targets.
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological effects.
Uniqueness
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQJQAJVASPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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